Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6-4-5-10-8(6)11-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOPDFAJQROROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726825 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256825-86-1 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Elemental Bromine in Chloroform
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Reagent: Bromine (Br₂)
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Solvent: Chloroform
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Temperature: 0°C to room temperature
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Duration: 10–60 minutes
Outcome :
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Direct bromination at the 3-position without protecting groups.
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Requires careful stoichiometry to avoid over-bromination.
N-Bromosuccinimide (NBS) with Triethylamine
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Reagent: NBS (1.1 equiv)
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Base: Triethylamine (Et₃N)
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Duration: 1–16 hours at room temperature
Advantages :
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Improved regioselectivity compared to Br₂.
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Compatible with acid-sensitive substrates.
Tosylation for Nitrogen Protection
Protection of the pyrrole nitrogen is achieved using p-toluenesulfonyl chloride (tosyl chloride):
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Dissolve 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine in dichloromethane.
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Add aqueous NaOH and tetrabutylammonium hydrogen sulfate (phase-transfer catalyst).
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Introduce tosyl chloride (1.2 equiv) and stir for 1 hour.
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Filter through Celite® and isolate via liquid-liquid extraction.
Key Parameters :
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Base: 6N NaOH
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Catalyst: Tetrabutylammonium hydrogen sulfate
Alternative Synthetic Routes
Cyclization Strategies
Unpublished routes suggest cyclization of aminopyridine derivatives with α-ketoesters, though yields and selectivity data remain proprietary.
Purification and Analytical Validation
Chromatography :
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Flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane gradients.
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Preparative HPLC (Gilson system) using Xterra Prep RP columns and acetonitrile/water (0.1% TFA or NH₄OH).
Spectroscopic Data :
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LC-MS (ES) : m/z 177.1 [M+H]⁺ (calculated for C₉H₈N₂O₂: 176.17).
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¹H NMR : Expected signals at δ 8.65 (d, 1H), 7.95 (s, 1H), 6.85 (d, 1H), 3.95 (s, 3H).
Industrial-Scale Considerations
Optimization Challenges :
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Minimizing palladium residues (<10 ppm) via ion-exchange resins.
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Solvent recovery in dioxane/water systems.
Cost Drivers :
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Pd(dppf)Cl₂ catalyst accounts for ~40% of raw material costs.
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Alternative catalysts (e.g., Pd/C) under evaluation for cost reduction.
Emerging Methodologies
Photocatalytic Functionalization :
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Early-stage research employs iridium photocatalysts for C–H activation, reducing pre-functionalization steps.
Flow Chemistry :
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Continuous-flow reactors tested for Suzuki couplings, improving heat transfer and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Properties
Research indicates that methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, indicating its potential use in developing new antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For instance, derivatives have shown selective inhibition of certain enzymes that are overexpressed in cancer cells, such as phosphodiesterases .
Neuroprotective Effects
Another promising application is in neuroprotection. Compounds related to this compound have been studied for their ability to cross the blood-brain barrier and exhibit effects on central nervous system receptors. This suggests potential therapeutic roles in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Medicinal Chemistry Applications
This compound serves as a scaffold for designing new drugs targeting various biological pathways. Its derivatives have been synthesized to enhance selectivity and potency against specific targets such as phosphodiesterase enzymes involved in inflammatory responses. For example, certain derivatives have been identified as selective inhibitors of phosphodiesterase 4B (PDE4B), which plays a crucial role in inflammatory processes .
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the synthesis of industrial chemicals and materials. Its unique structure allows it to be a precursor for producing various heterocyclic compounds used in pharmaceuticals and agrochemicals .
Summary of Research Findings
Mechanism of Action
The mechanism of action of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate with analogs differing in substituent positions, functional groups, or heterocyclic frameworks. Data are derived from synthetic, spectroscopic, and safety studies.
Positional Isomers
Key Findings :
- Positional Isomerism : Relocating the carboxylate group (e.g., from position 6 to 5) alters electronic distribution and steric interactions, impacting reactivity in cross-coupling reactions .
- Synthetic Yield : Ethyl analogs with substituents at position 5 (e.g., chloro or methoxy groups) exhibit yields up to 85% under hydrogenation conditions, suggesting similar reactivity for methyl esters .
Functional Group Variants
Key Findings :
- Nitrile vs. Carboxylate : The nitrile group in 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile reduces molecular weight by 19 g/mol compared to the carboxylate, increasing volatility but decreasing polarity .
Ester Group Modifications
Key Findings :
- Ester Chain Length: Ethyl esters (e.g., 9c in ) exhibit higher synthetic yields (85%) than methyl analogs under similar conditions, likely due to improved solubility in ethanol .
- Trifluoromethyl Effect : The electron-withdrawing CF₃ group at position 6 increases lipophilicity (logP ~1.5 estimated) and metabolic stability compared to the parent compound .
Key Findings :
- The methyl carboxylate derivative requires stricter storage conditions (2–8°C) than its non-esterified analog, likely due to ester hydrolysis sensitivity .
Biological Activity
Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound features a fused pyrrole and pyridine ring system with a methyl ester functional group at the 6-position. Its molecular formula is C₉H₈N₂O₂, and it has a molecular weight of approximately 168.17 g/mol. The unique structure contributes to its reactivity and biological relevance.
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including this compound, exhibit inhibitory effects on fibroblast growth factor receptors (FGFRs), which play a crucial role in tumorigenesis. Abnormal FGFR signaling is implicated in various cancers, making these compounds promising candidates for cancer therapy.
Inhibition of FGFRs
A study demonstrated that specific derivatives exhibited potent inhibitory activities against FGFR1, FGFR2, and FGFR3. For example, one derivative showed IC₅₀ values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential for anti-cancer applications by inhibiting cell proliferation and inducing apoptosis in breast cancer cell lines (4T1) .
Antibacterial Activity
Additionally, compounds within this chemical class have shown antibacterial properties. For instance, pyrrole-based derivatives demonstrated significant activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL . This positions this compound as a candidate for developing new antibacterial agents.
Case Study: Cancer Therapy
In vitro studies have revealed that this compound derivatives can inhibit the migration and invasion of cancer cells. For example, compound 4h not only inhibited proliferation but also significantly reduced migration in breast cancer cells . This dual action highlights the compound's potential as a therapeutic agent in oncology.
Case Study: Antimicrobial Applications
Another study focused on synthesizing and evaluating the antibacterial activity of pyrrole derivatives. The results indicated that these compounds could serve as effective treatments against resistant bacterial strains, showcasing their potential in overcoming antibiotic resistance .
Comparative Analysis of Related Compounds
The following table summarizes key differences between this compound and related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains methyl ester; fused pyrrole-pyridine rings | Potent FGFR inhibitor; antibacterial |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | Chlorine substituent alters reactivity | Different biological profile |
| 1H-Pyrrolo[3,4-c]pyridine | Different ring fusion | Antimicrobial; less studied |
Q & A
Q. What are the key considerations for optimizing the synthesis of methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate?
The synthesis typically involves cyclization reactions using intermediates like chloroacetyl derivatives. For example, a method involving AlCl₃-catalyzed cyclization in 1,2-dichlorobenzene at 378 K for 5 hours yields high-purity crystals (73% yield). Critical parameters include solvent choice (e.g., dichlorobenzene for high-temperature stability), catalyst loading (10:1 AlCl₃-to-substrate ratio), and post-reaction pH adjustment to isolate the product . Recrystallization from ethanol ensures purity, as confirmed by NMR and elemental analysis .
Q. How can researchers characterize the structural and electronic properties of this compound?
A combination of techniques is essential:
- NMR spectroscopy : Proton NMR (e.g., DMSO-d₆, 300 MHz) resolves methyl, ester, and aromatic protons, with shifts at δ 1.15 (CH₃), 3.65 (OCH₃), and 6.95–7.13 ppm (aromatic H) .
- Mass spectrometry : Electron ionization (EI-MS) confirms molecular weight (e.g., m/z 245 [M⁺]) and fragmentation patterns .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., C–H⋯π and C–H⋯O interactions) and crystal packing .
Advanced Research Questions
Q. What strategies are employed to study structure-activity relationships (SAR) for biological activity?
SAR studies focus on substituent effects at the pyrrole and pyridine rings:
- Ester groups : Ethyl esters (e.g., ethyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate) show enhanced solubility compared to methyl esters due to increased hydrophobicity .
- Halogenation : Bromo substituents (e.g., 3-bromo derivatives) improve binding to fibroblast growth factor receptors (FGFRs), as seen in antitumor activity assays .
- Methylation : Methyl groups at the pyrrole nitrogen enhance metabolic stability, as demonstrated in pharmacokinetic studies .
Q. How can researchers resolve contradictions in solubility data across different studies?
Discrepancies arise from polymorphic forms or solvent interactions. For example:
- Solid forms : Patent data describe distinct solid-state forms (e.g., salts or co-crystals) with varying solubility profiles .
- Experimental conditions : Use standardized protocols (e.g., USP buffer systems at pH 6.8) and techniques like dynamic light scattering (DLS) to assess aggregation .
Q. What advanced techniques are used to analyze solid-state forms of this compound?
- Powder X-ray diffraction (PXRD) : Differentiates polymorphs by unique diffraction patterns .
- Differential scanning calorimetry (DSC) : Identifies melting points and phase transitions (e.g., a sharp endotherm at 398–341 K) .
- Thermogravimetric analysis (TGA) : Measures thermal stability and decomposition thresholds .
Q. How can crystallography data inform drug design for FGFR-targeted therapies?
X-ray structures reveal binding modes to FGFR kinases. For example:
- The pyrrolo-pyridine core occupies the ATP-binding pocket, with the methyl ester forming hydrophobic interactions .
- Halogen substituents (e.g., bromo) engage in halogen bonding with kinase hinge residues, enhancing inhibitory potency (IC₅₀ < 100 nM) .
Methodological Guidance
Q. What protocols ensure compound stability during long-term storage?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .
- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .
Q. How can researchers validate biological activity in kinase inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
